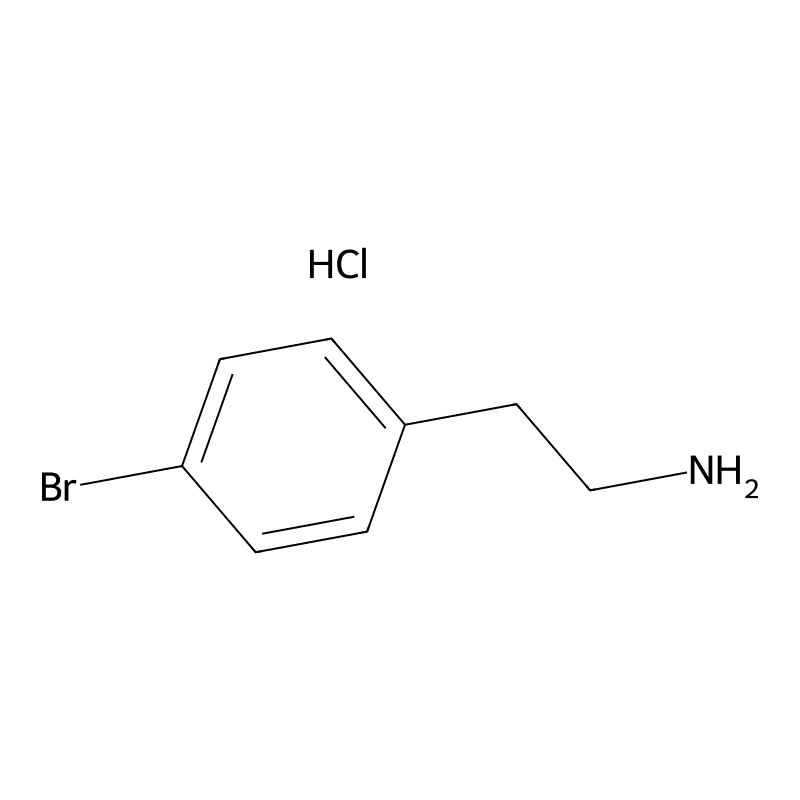

2-(4-Bromophenyl)ethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Bromophenyl)ethylamine hydrochloride is an organic compound characterized by the presence of a bromophenyl group attached to an ethylamine structure. Its chemical formula is C₈H₁₁BrClN, and it has a molecular weight of approximately 201.09 g/mol . The compound appears as a colorless liquid and is slightly soluble in water. It is often stored under refrigeration and kept in tightly closed containers to maintain stability .

Currently, there is no published research on the specific mechanism of action of BP-HCl. However, the phenethylamine skeleton suggests potential interactions with biological systems. Phenethylamines are known to interact with various receptors in the nervous system, but the specific targets of BP-HCl are unknown and require further investigation [].

Synthesis:

-(4-Bromophenyl)ethylamine hydrochloride is a chemical compound used in scientific research as a building block for the synthesis of other molecules. It can be prepared through various methods, including the reductive amination of 4-bromoacetophenone with ammonia in the presence of sodium borohydride.

Applications:

- Drug Discovery: 2-(4-Bromophenyl)ethylamine hydrochloride serves as a valuable intermediate for the synthesis of potential drug candidates. Its versatile structure allows for the incorporation of various functional groups, leading to diverse molecules with potential therapeutic applications.

- Material Science: The compound's properties like its amine group and aromatic ring make it a potential building block for the design of novel materials with specific functionalities. Studies have explored its use in the synthesis of polymers and other functional materials.

- Bioconjugation: The amine group in 2-(4-Bromophenyl)ethylamine hydrochloride enables its conjugation with biomolecules like antibodies and peptides. This allows researchers to create targeted probes for various applications in biological research [, ].

- Pyrazinoisoquinoline derivatives: These are important in medicinal chemistry for their potential therapeutic effects.

- N-2-(4-bromophenyl)ethyl chloroacetamide: This reaction involves the formation of amides from amines and acyl chlorides .

Additionally, 2-(4-Bromophenyl)ethylamine can undergo alkylation reactions and nucleophilic substitutions due to the presence of the amine functional group.

The synthesis of 2-(4-Bromophenyl)ethylamine hydrochloride typically involves:

- Bromination: Starting from phenethylamine or its derivatives, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the para position.

- Amine Formation: Subsequent reactions may involve alkylation processes where ethylene oxide or other alkylating agents react with the brominated phenethylamine.

- Hydrochloride Salt Formation: The final step often involves reacting the base form of 2-(4-Bromophenyl)ethylamine with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability .

The primary applications of 2-(4-Bromophenyl)ethylamine hydrochloride include:

- Synthesis of pharmaceuticals: It serves as an intermediate in the production of various bioactive compounds.

- Research: Utilized in studies related to neurochemistry and pharmacology due to its potential effects on neurotransmitter systems .

- Chemical manufacturing: Employed in producing other chemical derivatives for industrial purposes.

Several compounds share structural similarities with 2-(4-Bromophenyl)ethylamine hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-(4-Bromophenyl)propan-2-amine | Tertiary amine | Increased steric hindrance may affect receptor binding |

| 4-Bromophenethylamine | Primary amine | Lacks ethyl group; simpler structure |

| 3-(4-Bromophenyl)propan-1-amine | Structural isomer | Different position of substitution may alter activity |

These comparisons illustrate how variations in structure can influence the biological activity and chemical properties of these compounds.

2-(4-Bromophenyl)ethylamine hydrochloride, a halogenated phenethylamine derivative, emerged in the late 20th century as a synthetic compound for specialized chemical research. Its first documented synthesis aligns with CAS Registry Number 39260-89-4, registered in 2007. The compound gained prominence due to its structural versatility, serving as a precursor in pharmaceutical and materials science applications. Early studies focused on its role in reductive amination reactions, particularly in synthesizing complex heterocycles.

Nomenclature and Classification

Systematic IUPAC Name: 2-(4-Bromophenyl)ethylamine hydrochloride.

Synonyms:

- 4-Bromophenethylamine hydrochloride

- Benzeneethanamine, 4-bromo-, hydrochloride (1:1)

- p-Bromophenethylamine hydrochloride

Molecular Formula: C₈H₁₁BrClN

Classification:

- Substituted phenethylamine (arylalkylamine subclass)

- Halogenated aromatic amine (bromine substituent)

Relationship to Phenethylamine Chemical Family

As a phenethylamine derivative, this compound retains the core ethylamine-linked phenyl structure but features two critical modifications:

- Bromine Substitution: A bromine atom at the para position enhances molecular polarizability and alters electronic properties compared to unsubstituted phenethylamine.

- Hydrochloride Salt Formation: Improves stability and solubility in polar solvents.

Compared to derivatives like amphetamine or dopamine, its lack of hydroxyl or methyl groups limits direct neurotransmitter activity but enhances utility as a synthetic intermediate.

Scientific Significance in Chemical Research

This compound is pivotal in:

- Heterocycle Synthesis: Serves as a building block for pyrazinoisoquinolines and related scaffolds.

- Methodology Development: Used to optimize reductive amination protocols with electron-deficient amines.

- Structure-Activity Relationship (SAR) Studies: The bromine atom facilitates crystallographic analysis in ligand-receptor complexes.

2-(4-Bromophenyl)ethylamine hydrochloride exists as a solid crystalline powder at room temperature [1] [2] [3]. The compound exhibits a characteristic white to yellow appearance, with the color varying slightly depending on purity and storage conditions [1] [2] [4]. The free base form of 2-(4-Bromophenyl)ethylamine, by contrast, is a colorless to light yellow liquid under standard conditions [5] [6] [7] [8].

The hydrochloride salt demonstrates typical ionic solid characteristics, including distinct crystalline structure and enhanced stability compared to the free base form [1] [9] [3]. This solid state results from the formation of ionic interactions between the protonated amine group and the chloride anion, creating a more stable crystalline lattice structure.

Solubility Profile

Aqueous Solubility

The solubility characteristics of 2-(4-Bromophenyl)ethylamine hydrochloride in water are significantly enhanced compared to its free base form. The hydrochloride salt demonstrates good solubility in water [1] [9] [3], a property that makes it particularly useful in pharmaceutical and research applications where aqueous solutions are required.

The free base form of 2-(4-Bromophenyl)ethylamine exhibits limited aqueous solubility, described as "slightly soluble in water" [5] [6] [7] [8] [10]. This reduced water solubility is typical for aromatic amines due to their lipophilic nature and the presence of the brominated phenyl ring system.

Organic Solvent Compatibility

The hydrochloride salt shows excellent miscibility with alcohols [1], making it suitable for use in various organic solvent systems. This property is particularly valuable for synthetic applications and analytical procedures requiring alcohol-based solutions.

The free base form demonstrates limited solubility in organic solvents, with reported slight solubility in chloroform and ethyl acetate [5] [11] [12] [13]. This selective solubility pattern is characteristic of primary aromatic amines and influences both the compound's purification methods and analytical procedures.

Thermodynamic Properties

Melting and Boiling Points

The thermal properties of 2-(4-Bromophenyl)ethylamine hydrochloride show distinct differences from its free base form. The hydrochloride salt exhibits a melting point range of 238-245°C [1] [9] [3], indicating good thermal stability up to relatively high temperatures. This elevated melting point is characteristic of ionic compounds and reflects the strength of the ionic interactions within the crystal lattice.

The compound's boiling point is reported as 224.3°C at 760 mmHg [2] [14], though decomposition may occur before reaching this temperature due to the presence of the hydrochloride salt. In contrast, the free base form shows a significantly lower boiling point of 63-72°C at 0.2 mmHg [5] [6] [12] [8], reflecting the reduced intermolecular forces in the non-ionic form.

Flash Point and Thermal Stability

The flash point of 2-(4-Bromophenyl)ethylamine hydrochloride is 91°C [2], indicating moderate flammability characteristics. This value is substantially lower than the melting point, suggesting that thermal decomposition or volatilization may occur before ignition under normal atmospheric conditions.

The free base form demonstrates a flash point of 113°C (235°F) [5] [7] [8] [10] [15], which is higher than the hydrochloride salt, indicating different thermal behavior patterns between the two forms. The compound shows thermal stability under normal storage conditions but requires refrigeration and protection from oxidizing agents for optimal preservation [7] [10].

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of 2-(4-Bromophenyl)ethylamine hydrochloride exhibits characteristic absorption bands typical of aromatic amines and halogenated compounds. Key spectroscopic features include:

- Aromatic C-H stretching vibrations appearing in the 3000-3100 cm⁻¹ region

- Aliphatic C-H stretching observed around 2800-3000 cm⁻¹

- Primary amine N-H stretching bands typically found at 3300-3500 cm⁻¹

- Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range

- C-Br stretching characteristic absorption around 500-700 cm⁻¹

The hydrochloride salt formation introduces additional spectroscopic features related to the ionic nature of the compound, including broadened N-H stretching bands due to hydrogen bonding interactions with the chloride anion [1] [9] [3].

Nuclear Magnetic Resonance Patterns

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(4-Bromophenyl)ethylamine hydrochloride displays characteristic chemical shifts reflecting the molecular structure:

- Aromatic protons appear as a typical AA'BB' pattern in the 7.0-7.5 ppm range [17]

- Methylene protons adjacent to the aromatic ring (ArCH₂) appear around 2.7-2.9 ppm [17]

- Methylene protons adjacent to the amine group (CH₂NH₂) are observed at 2.6-2.8 ppm [17]

- Amine protons appear as a broad signal around 1.5-3.0 ppm, with the exact position depending on exchange conditions and temperature [17]

The carbon-13 (¹³C NMR) spectrum shows distinct signals for the aromatic carbons, with the bromine-substituted carbon appearing characteristically downfield due to the electron-withdrawing effect of the halogen [17].

Mass Spectrometry Fragmentation

Mass spectrometric analysis of 2-(4-Bromophenyl)ethylamine hydrochloride reveals characteristic fragmentation patterns common to phenethylamine derivatives [18] [19] [20]:

- Molecular ion peak at m/z 236 for the hydrochloride salt

- Base peak typically appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺)

- Fragment at m/z 103 resulting from loss of NH₃ and H from the molecular ion

- Bromine isotope pattern showing characteristic 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes

The fragmentation follows typical phenethylamine patterns, with cleavage at the Cα-N and Cα-Cβ bonds being the primary fragmentation pathways [18] [19] [20].

Refractive Index and Optical Properties

The refractive index of 2-(4-Bromophenyl)ethylamine (free base) is n₂₀/D = 1.574 [5] [6] [7] [21] [8] [13], measured at 20°C using the sodium D-line. This value indicates moderate optical density and is consistent with aromatic compounds containing halogen substituents.

The compound demonstrates molecular refractive power of 51.18 mL/mol [21], which correlates with its molecular structure and the presence of the bromine atom. These optical properties are important for analytical identification and quality control procedures.

pH and pKa Values

The pH characteristics of 2-(4-Bromophenyl)ethylamine hydrochloride in aqueous solution show pH 5.9 [9] [3], indicating the acidic nature of the hydrochloride salt. This acidic pH results from the protonation of the amine group and the presence of the chloride counterion.

The pKa value of the free base is predicted to be 9.72 ± 0.10 [5] [11] [12] [13], which is typical for primary aromatic amines. This value indicates that the compound exists predominantly in its protonated form under physiological pH conditions, explaining the enhanced water solubility of the hydrochloride salt.

Stability Parameters

2-(4-Bromophenyl)ethylamine hydrochloride demonstrates good chemical stability under appropriate storage conditions. The compound should be stored at 2-8°C to maintain optimal stability [1] [9] [2] [3]. The hydrochloride salt form provides enhanced stability compared to the free base, which requires refrigeration under inert atmosphere to prevent oxidation [7] [10].

Key stability considerations include:

- Protection from light to prevent photodegradation

- Moisture protection to prevent hydrolysis

- Avoidance of strong oxidizing agents which may cause decomposition

- Inert atmosphere storage for the free base form to prevent oxidation

The compound shows stability under normal laboratory conditions but may undergo decomposition at elevated temperatures or in the presence of strong acids or bases [1] [9] [3].

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₈H₁₀BrN | C₈H₁₁BrClN |

| Molecular Weight | 200.08 g/mol | 236.54 g/mol |

| Physical State | Liquid | Solid |

| Melting Point | N/A | 238-245°C |

| Boiling Point | 63-72°C (0.2 mmHg) | 224.3°C (760 mmHg) |

| Density | 1.290 g/mL | 1.284 g/mL |

| Refractive Index | 1.574 | N/A |

| Flash Point | 113°C | 91°C |

| Water Solubility | Slightly soluble | Soluble |

| pKa | 9.72 ± 0.10 | N/A |

| pH | N/A | 5.9 |